molecular formula C12H10O8S2 B12521379 3-(Acetyloxy)naphthalene-2,7-disulfonic acid CAS No. 651715-59-2

3-(Acetyloxy)naphthalene-2,7-disulfonic acid

Cat. No.: B12521379
CAS No.: 651715-59-2
M. Wt: 346.3 g/mol
InChI Key: RMKDWZBJNHRBAB-UHFFFAOYSA-N
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Description

3-(Acetyloxy)naphthalene-2,7-disulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids It is characterized by the presence of two sulfonic acid groups attached to the naphthalene ring at positions 2 and 7, and an acetyloxy group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetyloxy)naphthalene-2,7-disulfonic acid typically involves the acetylation of 3-hydroxynaphthalene-2,7-disulfonic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group without affecting the sulfonic acid groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Acetyloxy)naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of sulfonate salts.

    Substitution: Formation of various substituted naphthalenesulfonic acids.

Scientific Research Applications

3-(Acetyloxy)naphthalene-2,7-disulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving sulfonic acid derivatives.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of dyes and pigments due to its strong chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(Acetyloxy)naphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding hydroxyl derivative. The sulfonic acid groups can participate in various biochemical pathways, including enzyme inhibition and activation. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxynaphthalene-2,7-disulfonic acid: Lacks the acetyloxy group but shares similar sulfonic acid functionality.

    1-Naphthol-3,6-disulfonic acid: Similar structure but with sulfonic acid groups at different positions.

    Naphthalene-2,7-disulfonic acid: Lacks the hydroxyl and acetyloxy groups but has similar sulfonic acid groups.

Uniqueness

3-(Acetyloxy)naphthalene-2,7-disulfonic acid is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that require specific functional groups.

Properties

CAS No.

651715-59-2

Molecular Formula

C12H10O8S2

Molecular Weight

346.3 g/mol

IUPAC Name

3-acetyloxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C12H10O8S2/c1-7(13)20-11-5-8-2-3-10(21(14,15)16)4-9(8)6-12(11)22(17,18)19/h2-6H,1H3,(H,14,15,16)(H,17,18,19)

InChI Key

RMKDWZBJNHRBAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C=C(C=CC2=C1)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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